1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-CYCLOPROPYL-3-PIPERIDINECARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a benzofuro[3,2-d]pyrimidine core fused with a piperidinecarboxamide moiety. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-CYCLOPROPYL-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by reaction with alkyl halides or halogenated aliphatic esters . The reaction conditions often involve temperatures ranging from 40-50°C and the use of catalytic amounts of sodium ethoxide or potassium carbonate . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-CYCLOPROPYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-1
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-CYCLOPROPYL-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. In cancer cells, it inhibits protein kinases that are essential for cell growth, differentiation, and survival . By blocking these kinases, the compound can induce apoptosis and inhibit tumor growth. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-CYCLOPROPYL-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds also exhibit anticancer and analgesic properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their protein kinase inhibition and anticancer activities.
Quinazoline derivatives: These compounds, like gefitinib and erlotinib, are well-known anticancer agents that share structural similarities with benzofuro[3,2-d]pyrimidine.
The uniqueness of 1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-CYCLOPROPYL-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c24-19(22-13-7-8-13)12-4-3-9-23(10-12)18-17-16(20-11-21-18)14-5-1-2-6-15(14)25-17/h1-2,5-6,11-13H,3-4,7-10H2,(H,22,24) |
InChI Key |
AHFWTFAWOSUHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.